molecular formula C22H28O4 B585757 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)- CAS No. 151265-33-7

9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-

Cat. No. B585757
M. Wt: 356.462
InChI Key: YSIAYLSGHHVHFY-SQQNWLPGSA-N
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Description

“9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” is a synthetic glucocorticoid corticosteroid . It is a key intermediate in the preparation of pharmaceutically important compounds such as betamethasone, mometasone, beclomethasone, and dexamethasone .


Synthesis Analysis

The synthesis of “9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” can be achieved through a six-step transformation of prednisolone to 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate . This process involves a novel Mattox rearrangement and double dehydration of prednisolone .


Molecular Structure Analysis

The molecular formula of “9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-” is C22H28O4 . The IUPAC name is (1 S ,2 S ,10 S ,11 S ,13 R ,14 S ,15 S ,17 S )-14- (2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo [8.8.0.0 1,17 .0 2,7 .0 11,15 ]octadeca-3,6-dien-5-one .

Scientific Research Applications

Epoxy Polymers and Composites

Epoxy polymers and their composites have been extensively reviewed for their potential as anticorrosive coatings, particularly for carbon steel in marine environments. Such applications leverage the chemical resistance and mechanical robustness of epoxy-based materials to prevent corrosion, which is critical in maintaining structural integrity and longevity (Hsissou et al., 2021).

Mechanical and Thermal Properties Enhancement

The mechanical properties of epoxy nanocomposites, when reinforced with inorganic nanoparticles like titanium dioxide, exhibit significant improvements. These enhancements include increased tensile modulus, strength, toughness, and thermal stability, making them ideal for a wide range of applications from automotive to aerospace industries (Pinto et al., 2015).

Corrosion Protective Coatings

Epoxy blend-based nanocomposite coatings have been developed to provide enhanced corrosion protection. The integration of conducting polymers and nanofillers into the epoxy matrix modifies the morphology of nanocomposites, acting as a physical barrier against corrosive ions. These coatings are particularly useful in industries where material durability and resistance to harsh environments are paramount (Kausar, 2020).

Green Fillers in Epoxy Composites

The use of natural fillers as modifying agents for epoxy compositions emphasizes the shift towards sustainable and environmentally friendly materials. These fillers, derived from agricultural waste and other natural sources, not only enhance the mechanical and thermal properties of epoxies but also contribute to reducing environmental impact, aligning with the growing demand for green materials (Sienkiewicz et al., 2022).

properties

IUPAC Name

(1S,2S,10S,11S,13R,14S,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIAYLSGHHVHFY-SQQNWLPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@H]1C(=O)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-

CAS RN

151265-33-7
Record name 9,11-Epoxy-21-hydroxy-16-methylpregna-1,4-diene-3,20-dione, (9beta,11beta,16alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151265337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-EPOXY-21-HYDROXY-16-METHYLPREGNA-1,4-DIENE-3,20-DIONE, (9.BETA.,11.BETA.,16.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAQNKVLQHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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